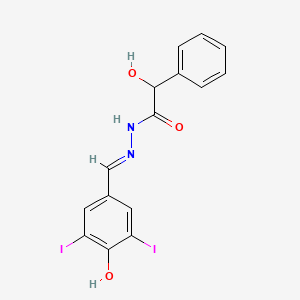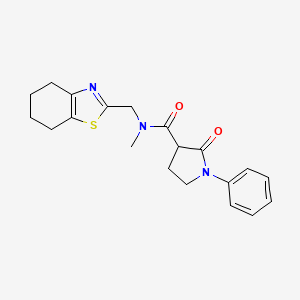
2-hydroxy-N'-(4-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N'-(4-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide, also known as HDPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-hydroxy-N'-(4-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide involves the inhibition of the Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells. This compound has also been shown to disrupt bacterial cell membranes, leading to the inhibition of bacterial growth. As a fluorescence probe, this compound binds to metal ions and undergoes a change in fluorescence intensity, allowing for the detection of metal ions.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also exhibited antimicrobial activity, leading to the inhibition of bacterial growth. As a fluorescence probe, this compound allows for the detection of metal ions, which can be useful in various analytical applications.
実験室実験の利点と制限
One advantage of 2-hydroxy-N'-(4-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide is its potential as a multifunctional compound with applications in cancer treatment, antimicrobial activity, and as a fluorescence probe. However, one limitation is the lack of studies on its toxicity and potential side effects, which must be addressed before further development and application.
将来の方向性
For 2-hydroxy-N'-(4-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide research include the investigation of its potential as a drug candidate for cancer treatment and the development of new antimicrobial agents based on this compound. Further studies on its toxicity and potential side effects are also needed to ensure its safety for use in various applications. Additionally, the development of new fluorescence probes based on this compound for the detection of other metal ions is an area of potential future research.
合成法
2-hydroxy-N'-(4-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide can be synthesized through a one-pot reaction using 2-hydroxyacetophenone, 4-hydroxy-3,5-diiodobenzaldehyde, and phenylhydrazine in the presence of acetic acid. The reaction yields a yellow crystalline compound with a melting point of 238-240°C.
科学的研究の応用
2-hydroxy-N'-(4-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide has been studied for its potential applications in various fields such as cancer treatment, antimicrobial activity, and as a fluorescence probe for metal ions. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. This compound has also exhibited antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, this compound has been used as a fluorescence probe for the detection of metal ions such as copper and zinc.
特性
IUPAC Name |
2-hydroxy-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2N2O3/c16-11-6-9(7-12(17)14(11)21)8-18-19-15(22)13(20)10-4-2-1-3-5-10/h1-8,13,20-21H,(H,19,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVDHJHHYCBTHV-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=C(C(=C2)I)O)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6014581.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014586.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014603.png)
![[(4-hydroxy-5-isobutyl-6-methyl-2-pyrimidinyl)thio]acetic acid](/img/structure/B6014607.png)
![N-(2,4-dimethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6014614.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B6014621.png)

![N-(4-methoxyphenyl)-1-[4-(1-pyrrolidinyl)benzoyl]-3-piperidinamine](/img/structure/B6014638.png)
![1-cyclohexyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6014644.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6014654.png)
![1-(3-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6014656.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B6014660.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6014663.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide](/img/structure/B6014665.png)
